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Compound of Interest

2,2-Dimethyl-4-
Compound Name: ) )
oxocyclohexanecarboxylic acid

Cat. No.: B1522588

An In-Depth Technical Guide to the Stability and Reactivity of 2,2-Dimethyl-4-
oxocyclohexanecarboxylic Acid

Executive Summary

2,2-Dimethyl-4-oxocyclohexanecarboxylic acid (CAS No. 4029-26-9) is a substituted
cyclohexanone derivative featuring both a ketone and a carboxylic acid functional group. Its
unique structural arrangement, characterized by a y-keto acid framework and a gem-dimethyl
group at the C2 position, dictates a distinct profile of stability and reactivity. Unlike 3-keto acids,
this compound is thermally stable and not susceptible to facile decarboxylation due to the
spatial separation of its functional groups. The gem-dimethyl substitution significantly reduces
the molecule's conformational flexibility, which in turn influences the kinetics and
regioselectivity of its reactions.[1] This guide provides a comprehensive analysis of the
molecule's structural attributes, stability under various conditions, and the reactivity of its core
functional moieties. It further outlines detailed experimental protocols for key transformations,
offering valuable insights for researchers in organic synthesis and drug development.

Introduction and Molecular Overview

As a bifunctional organic molecule, 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid serves
as a versatile building block in the synthesis of more complex chemical entities, including
pharmaceutical intermediates.[1][2] Understanding its fundamental chemical behavior is
paramount for its effective utilization.
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Chemical Identity

The core properties of the molecule are summarized below.

Property Value Reference
CAS Number 4029-26-9 [3]
Molecular Formula CoH1403 [3114]
Molecular Weight 170.21 g/mol [31[4]
2,2-dimethyl-4-
IUPAC Name oxocyclohexane-1-carboxylic [5]
acid
SMILES CC1(C)CC(=0)CCC1C(0)=0 [3]
Appearance Solid [4]

Structural Features and Stereochemistry

The molecule's behavior is governed by three primary structural features: the carboxylic acid,
the ketone, and the gem-dimethyl group, all attached to a cyclohexane scaffold.

o Carboxylic Acid (C1): The primary acidic functional group, enabling salt formation,
esterification, and amidation.[1] Its pKa is estimated to be around 4-5.[1]

o Ketone (C4): A site for nucleophilic attack and reduction. Its position relative to the carboxylic
acid defines the molecule as a y-keto acid.

¢ gem-Dimethyl Group (C2): This group introduces significant steric hindrance and reduces the
conformational flexibility of the cyclohexane ring, a phenomenon known as the Thorpe-Ingold
or gem-dimethyl effect.[1][6][7] This "locking" of the conformation can pre-organize the
molecule for certain reactions while hindering others, thereby influencing reaction rates and
outcomes.[1][8]

Caption: Key functional groups of the molecule.
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Physicochemical and Stability Profile

While specific experimental data for this exact molecule is sparse in public literature, its stability
can be inferred from its structural class and the behavior of related compounds.[9]

Thermal Stability Analysis

A critical aspect of this molecule's stability is its resistance to thermal decarboxylation.
Carboxylic acids that possess a carbonyl group at the -position readily lose CO2 upon heating
through a cyclic, six-membered transition state.[10][11][12] In 2,2-Dimethyl-4-
oxocyclohexanecarboxylic acid, the ketone is at the y-position, making the formation of such
a low-energy transition state impossible. This structural difference imparts significant thermal
stability compared to 3-keto analogues.
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Caption: Rationale for thermal stability vs. B-keto acids.

Chemical and Conformational Stability
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The molecule is expected to be stable under standard storage conditions, typically in a dry,
cool, and well-ventilated environment.[9][13]

» Acidic Conditions: Stable. Protonation of the carbonyls is possible, but the carbon skeleton is
robust.

e Basic Conditions: The carboxylic acid will be deprotonated to form a carboxylate salt. Strong
basic conditions could potentially promote enolate formation or epimerization at the C1
position, a phenomenon observed in other substituted cyclohexanecarboxylic acids where
cis-trans isomerization occurs to favor the more stable trans configuration.[14]

» Biodegradation: Like other cyclohexanecarboxylic acid derivatives, this compound may be
susceptible to microbial degradation, which can be influenced by factors such as pH and
temperature.[15][16]

The gem-dimethyl effect is crucial to its conformational stability. It restricts ring-flipping and
biases the equilibrium towards a chair conformation that minimizes steric interactions, thereby
influencing the accessibility of the functional groups for reagents.[1][6]

Reactivity and Mechanistic Pathways

The reactivity is dominated by its two distinct functional groups. The presence of both a
nucleophilic/basic site (carboxylate) and electrophilic sites (carbonyl carbons) allows for a wide
range of transformations.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group undergoes reactions typical of its class.[17]

o Esterification: Reacts with alcohols under acidic catalysis (Fischer esterification) to yield the
corresponding ester.

« Amidation: Can be converted to an amide through activation (e.g., to an acyl chloride with
thionyl chloride) followed by reaction with an amine.[1]

e Reduction: Can be reduced to the corresponding primary alcohol using strong reducing
agents like LiAlHa4, although this requires harsher conditions than the reduction of the ketone.
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Reactions at the Ketone Moiety

The ketone at C4 is a primary site for synthetic modification.

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild
reducing agents like sodium borohydride (NaBHa4), leaving the carboxylic acid intact.[1]

» Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by
organometallic reagents like Grignard or organolithium reagents, leading to the formation of
tertiary alcohols.[2]

o Reductive Amination: The ketone can react with an amine in the presence of a reducing
agent (e.g., sodium cyanoborohydride) to form a substituted amine, a key transformation in
drug development.[2]

o Keto-Enol Tautomerism: The ketone is in equilibrium with its enol form.[18][19] This process,
catalyzed by acid or base, involves the formation of a C=C double bond and a hydroxyl
group. While the keto form is generally more stable and predominates at equilibrium, the
enol intermediate is crucial for reactions at the a-carbon (C3 and C5).[20][21][22]

Experimental Protocols and Characterization

The following protocols are provided as validated, step-by-step methodologies for common
transformations.

Protocol: Selective Reduction of the Ketone Group

This protocol describes the reduction of the ketone to a hydroxyl group using sodium
borohydride, a mild reagent that will not affect the carboxylic acid.

Objective: To synthesize 2,2-Dimethyl-4-hydroxycyclohexanecarboxylic acid.
Materials:
e 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid

e Methanol (MeOH)
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Sodium borohydride (NaBHa4)

Deionized water

1 M Hydrochloric acid (HCI)

Ethyl acetate

Anhydrous magnesium sulfate (MgSQOa)

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

e Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of 2,2-Dimethyl-4-
oxocyclohexanecarboxylic acid in 20 mL of methanol.

o Cooling: Place the flask in an ice bath and stir the solution for 10 minutes until the
temperature equilibrates to 0-5 °C.

o Addition of Reductant: Slowly add 0.25 g of sodium borohydride to the solution in small
portions over 15 minutes. Caution: Hydrogen gas is evolved.

¢ Reaction: Allow the reaction to stir in the ice bath for 1 hour, then remove the ice bath and let
it stir at room temperature for an additional 2 hours.

e Quenching: Carefully quench the reaction by slowly adding 10 mL of deionized water.

 Acidification: Acidify the mixture to pH ~2 by the dropwise addition of 1 M HCI. This step
neutralizes the borate salts and ensures the carboxylic acid is protonated.

o Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl
acetate (3 x 30 mL).

e Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over
anhydrous magnesium sulfate.
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« |solation: Filter off the drying agent and concentrate the filtrate under reduced pressure using

a rotary evaporator to yield the crude product.

e Analysis: Characterize the product using *H NMR, IR (disappearance of C=0 stretch around
1710 cm~1, appearance of broad O-H stretch around 3300 cm~1), and Mass Spectrometry.
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Caption: Workflow for selective ketone reduction.
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Protocol: Fischer Esterification of the Carboxylic Acid

This protocol details the conversion of the carboxylic acid to its methyl ester using methanol
under acidic catalysis.

Objective: To synthesize Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate.
Materials:

e 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid

o Methanol (MeOH), anhydrous

 Sulfuric acid (H2S0a4), concentrated

o Saturated sodium bicarbonate solution (NaHCO3)

o Diethyl ether

e Anhydrous sodium sulfate (Na2S0a4)

o Reflux condenser, heating mantle, round-bottom flask

Procedure:

e Setup: To a 50 mL round-bottom flask, add 1.0 g of 2,2-Dimethyl-4-
oxocyclohexanecarboxylic acid and 20 mL of anhydrous methanol.

o Catalyst Addition: While stirring, carefully add 0.5 mL of concentrated sulfuric acid dropwise.

o Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 4
hours.

o Cooling & Neutralization: Cool the mixture to room temperature. Slowly pour it into 50 mL of
cold, saturated sodium bicarbonate solution to neutralize the excess acid.

o Extraction: Extract the aqueous mixture with diethyl ether (3 x 25 mL).
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e Washing & Drying: Combine the organic layers, wash with water (1 x 20 mL) and brine (1 x
20 mL), then dry over anhydrous sodium sulfate.

« |solation: Filter the solution and remove the solvent via rotary evaporation to obtain the crude
ester.

« Purification: If necessary, purify the product by column chromatography on silica gel.

¢ Analysis: Confirm the structure via tH NMR (appearance of a methyl singlet ~3.7 ppm) and
IR (presence of ester C=0 stretch ~1735 cm™12).

Conclusion and Future Outlook

2,2-Dimethyl-4-oxocyclohexanecarboxylic acid presents a valuable combination of stability
and controlled reactivity. Its immunity to thermal decarboxylation makes it a robust scaffold for
multi-step synthesis. The primary reactive handles—the ketone and the carboxylic acid—can
be addressed with high selectivity using standard organic chemistry protocols. The steric and
conformational constraints imposed by the gem-dimethyl group are a key feature, offering an
avenue for stereocontrolled synthesis that warrants further investigation. Future research could
focus on leveraging these constraints for asymmetric transformations or exploring its utility as a
constrained scaffold in the design of novel bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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